2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 5-hydroxy-4-methoxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
Reduction: 2-Bromo-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-4-methoxybenzaldehyde
Uniqueness
2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and aldehyde functional groups allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
DQBAIPDGEUWBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CC=O)O |
Origin of Product |
United States |
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